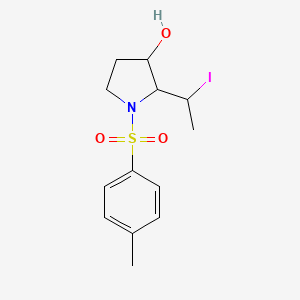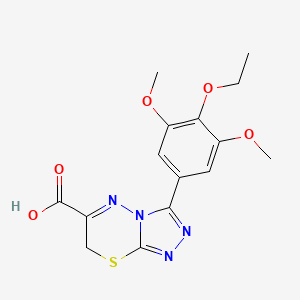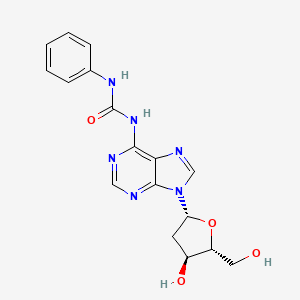
2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of iodinated pyrrolidines. This compound is characterized by the presence of an iodoethyl group and a tosyl group attached to a pyrrolidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol typically involves the iodination of an appropriate precursor. One common method involves the reaction of a pyrrolidine derivative with iodine and a suitable oxidizing agent under controlled conditions. The tosylation step can be achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Elimination Reactions: The tosyl group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.
科学的研究の応用
2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodoethyl group can participate in halogen bonding interactions, while the tosyl group can act as a leaving group in chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(1-Bromoethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.
2-(1-Chloroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.
2-(1-Fluoroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol imparts unique chemical properties, such as higher atomic mass and different reactivity compared to its bromo, chloro, and fluoro analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
90778-73-7 |
|---|---|
分子式 |
C13H18INO3S |
分子量 |
395.26 g/mol |
IUPAC名 |
2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3 |
InChIキー |
JKQHSVUVKYZTQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)


![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)




